2-(Bromomethyl)thiazole hydrobromide
Overview
Description
2-(Bromomethyl)thiazole hydrobromide is a chemical compound with the CAS Number: 1263378-94-4 . It has a molecular weight of 259.97 and its IUPAC Name is 2-(bromomethyl)-1H-1lambda3-thiazole hydrobromide . The compound is stored at temperatures between 28 C .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C4H5BrNS.BrH/c5-3-4-6-1-2-7-4;/h1-2,7H,3H2;1H . The InChI key is YNZSNAVGKIPCDM-UHFFFAOYSA-N .Scientific Research Applications
Synthon for Chemoselective Preparation of Thiazoles A synthetic protocol was developed for the preparation of 1,3-dibromo-1,1-difluoro-2-propanone, serving as a new synthon in reactions leading to thiazoles, which are important in drug discovery programs. This synthon enables the introduction of a bromodifluoromethyl group at the C4 of the thiazole and supports further transformations like Br/F exchange, beneficial in radiopharmaceutics. It also facilitates the preparation of precursors of biologically relevant compounds like DF2755Y (Colella et al., 2018).
Polymer-supported Thiazoles & Brominating Reagent Methods for creating new cross-linked polystyrene thiazolic resins were reported. Functionalization of copolystyrenes by 2-bromo and 2-methyl-4-chloromethylthiazoles resulted in different poly(styryl) thiazoles. Notably, 2-methyl-4-poly(styrylmethyl) thiazolium hydrotribromide was effectively used in both heterolytic and homolytic bromination reactions, proving to be stable and regenerable after multiple reaction cycles (Kessat & Babadjamian, 1996).
Corrosion Inhibitor for Mild Steel The application of 2-amino-4-methyl-thiazole as a corrosion inhibitor for mild steel in HCl solution was studied. This compound demonstrated high corrosion inhibition efficiency due to its strong adsorption as a barrier film on the mild steel surface, as confirmed by various spectroscopic and electrochemical methods (Yüce et al., 2014).
Mechanism of Action
Thiazole derivatives are one of the most prominent and widely used heterocycles in pharmaceutical chemistry and drug discovery process . They exhibit a broad extent of pharmacological and biological activities using weak interactions with receptors and enzymes in the biological system .
. It is a solid at room temperature .
Safety and Hazards
The safety data sheet for 2-(Bromomethyl)thiazole hydrobromide indicates that it may cause respiratory irritation, is suspected of causing genetic defects, and may cause damage to organs (Central nervous system) through prolonged or repeated exposure . It is also very toxic to aquatic life and toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
2-(bromomethyl)-1,3-thiazole;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWKVUADULYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695952 | |
Record name | 2-(Bromomethyl)-1,3-thiazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-94-4 | |
Record name | 2-(Bromomethyl)-1,3-thiazole--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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